4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid
Overview
Description
“4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid” is a chemical compound with the molecular formula C9H13NO2S3 . It has an average mass of 263.400 Da and a monoisotopic mass of 263.010834 Da .
Chemical Reactions Analysis
The compound has been used in RAFT iniferter polymerization of butyl methacrylate in miniemulsion using visible light . It’s also worth noting that similar compounds have been used as sulfur-based chain transfer agents that provide a high degree of control for living radical polymerization .Physical And Chemical Properties Analysis
The compound has a molecular formula of C9H13NO2S3 and an average mass of 263.400 Da . The density is predicted to be 1.329±0.06 g/cm3 and the boiling point is predicted to be 490.7±45.0 °C .Scientific Research Applications
RAFT Polymerization and Nanoparticle Formation
4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl] pentanoic acid, a compound structurally similar to 4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid, has been utilized in RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization. This process is significant for creating stable latexes comprising well-defined spherical nanoparticles, essential in material science and engineering. The polymerization kinetics and the properties of the final polymers are directly influenced by the role of this compound in the system (Oliveira, Behrends, Rosa, & Petzhold, 2017).
RAFT Iniferter Polymerization in Miniemulsion
The compound also plays a critical role in RAFT iniferter polymerization of butyl methacrylate in miniemulsion using visible light. This methodology enables high conversion rates with good control, leading to the formation of polymeric nanoparticles. The process is noteworthy for its environmentally friendly approach, utilizing benign solvent-free conditions (Jung, Boyer, & Zetterlund, 2017).
Modulating Polymer Reactivity
Research has shown the effectiveness of this compound in the RAFT polymerization of certain monomers, leading to the formation of functional polymers with specific reactivities. This application is pivotal in the development of new materials with tailored properties (Lang et al., 2022).
Polymers in Cancer Treatment
Another application of this chemical involves its use in the synthesis of methacrylic acid homopolymers, which are then studied in in vivo tumor models. This research is vital in understanding the immunopharmacological effects of such polymers and their potential use in cancer treatment (Zhukova et al., 2022).
Visible Light-Mediated Polymerization-Induced Self-Assembly
This compound is also used in visible light-mediated RAFT dispersion polymerization. This process leads to the formation of nanoparticles with varying morphologies, an important aspect in the field of nanotechnology and drug delivery applications (Yeow, Sugita, & Boyer, 2016).
Safety And Hazards
properties
IUPAC Name |
4-cyano-4-ethylsulfanylcarbothioylsulfanylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S3/c1-3-14-8(13)15-9(2,6-10)5-4-7(11)12/h3-5H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWSCDNULKOKTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(=S)SC(C)(CCC(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-4-[(ethylsulfanylthiocarbonyl)sulfanyl]pentanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.